

physical and chemical properties of 2-Hydroxy-2,4-dimethylpentanoic acid

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Compound of Interest

Compound Name: 2-Hydroxy-2,4-dimethylpentanoic acid

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An In-Depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Hydroxy-2,4-dimethylpentanoic acid**. Due to the limited availability of experimental data for this specific molecule, this report incorporates data from its close structural analog, 2-hydroxy-4-methylpentanoic acid (also known as 2-hydroxyisocaproic acid or HICA), to provide a more complete profile. All data is presented in structured tables for clarity, and where available, detailed experimental protocols are provided.

Chemical and Physical Properties

2-Hydroxy-2,4-dimethylpentanoic acid is a member of the alpha-hydroxy acid family, characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Its structure suggests it is a chiral molecule.

Table 1: General and Physical Properties of **2-Hydroxy-2,4-dimethylpentanoic Acid**

Property	Value	Source
IUPAC Name	2-Hydroxy-2,4-dimethylpentanoic acid	N/A
CAS Number	3639-23-4	[1]
Molecular Formula	C ₇ H ₁₄ O ₃	[2]
Molecular Weight	146.18 g/mol	[2]
Appearance	Off-white to white solid	N/A
Physical State	Solid	N/A
Boiling Point	96 to 102 °C at 9 Torr	N/A
Melting Point	151 to 152 °C (decomposes)	N/A
Density (Predicted)	1.069 ± 0.06 g/cm ³ at 20°C	N/A
Refractive Index	1.461	N/A
Solubility	Water Soluble (42 g/L at 25°C)	N/A
pKa (Predicted for a similar compound)	4.43 ± 0.27	[3]
pKa (General for α-hydroxy acids)	3.5 to 4.0	[4]

Note: Some physical properties are sourced from supplier data sheets and may not be from peer-reviewed literature.

Alpha-hydroxy acids are generally stronger acids than their non-hydroxylated counterparts due to the electron-withdrawing inductive effect of the adjacent hydroxyl group, which stabilizes the conjugate base.^[4] For example, lactic acid has a pKa of 3.86, which is lower than that of propanoic acid (4.87).^[4]

Experimental Protocols

Synthesis of a Structurally Similar Compound: (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid

While a specific protocol for **2-Hydroxy-2,4-dimethylpentanoic acid** is not readily available, the following detailed procedure for the synthesis of a closely related diastereomer, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, provides a valuable experimental framework. This synthesis involves an aldol condensation followed by hydrolysis.

Step A: Synthesis of 2,6-Dimethylphenyl propanoate^[5]

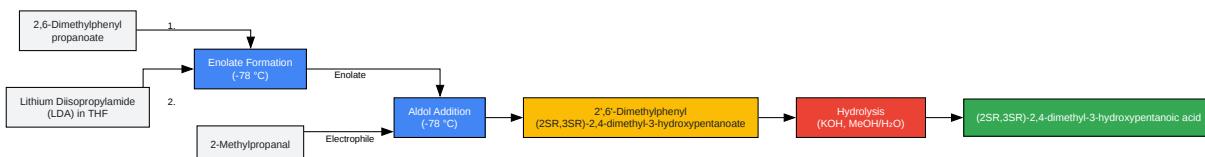
- To a 2-L, three-necked, round-bottomed flask, add 26.4 g (0.55 mol) of a 50% dispersion of sodium hydride in mineral oil.
- Wash the sodium hydride several times by decantation with dry hexane and then cover it with 1 L of dry ether.
- Immerse the flask in an ice bath and equip it with a dropping funnel, a mechanical stirrer, and a reflux condenser.
- Add a solution of 61.1 g (0.50 mol) of 2,6-dimethylphenol in 150 mL of dry ether dropwise over 10 minutes. Stir for 5 minutes until hydrogen evolution ceases.
- While stirring continuously in the cold, add a solution of 48 mL (50.9 g, 0.55 mol) of propanoyl chloride in 100 mL of dry ether dropwise over 30 minutes.
- After stirring for an additional hour, pour the reaction mixture into a 2-L separatory funnel containing 200 mL of water.
- Shake the mixture vigorously, separate the ether layer, and wash it successively with 200 mL of 10% aqueous sodium hydroxide, 200 mL of water, and 200 mL of 4% hydrochloric acid.
- Dry the ether layer over magnesium sulfate.
- Remove the ether with a rotary evaporator and distill the residue to obtain 2,6-dimethylphenyl propanoate.

Step B: Synthesis of 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate^[5]

This step involves an aldol reaction and is best visualized through a workflow diagram.

Step C: Hydrolysis to (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid[5]

- Dissolve the crude product from Step B in 500 mL of methanol in a 2-L Erlenmeyer flask.
- Add a solution of 112 g (2 mol) of potassium hydroxide in a mixture of 500 mL of water and 500 mL of methanol with stirring. The reaction mixture will warm to about 40°C.
- After stirring for 15 minutes, add crushed dry ice in portions to the vigorously stirring mixture until the pH is 7–8.
- Concentrate the resulting solution to a volume of about 500 mL using a rotary evaporator.
- Extract the solution with two 300-mL portions of methylene chloride, which are then discarded.
- Acidify the aqueous phase to pH 1–2 by adding 75 mL of concentrated hydrochloric acid.
- Extract the acidified solution with two 500-mL portions of methylene chloride.
- Wash the combined organic extracts with 200 mL of saturated brine and dry over magnesium sulfate.
- Remove the solvent with a rotary evaporator to obtain the product as a semisolid.
- Crystallize the product from hexane to obtain the pure hydroxy acid.



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Caption: Synthesis workflow for a structural analog.

Spectroscopic Data

Detailed experimental spectra for **2-Hydroxy-2,4-dimethylpentanoic acid** are not readily available in public databases. However, data for the related compound, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, and general characteristics of alpha-hydroxy acids can be used for interpretation.

Table 2: Spectroscopic Data for (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid

Spectrum	Key Absorptions/Signals	Source
IR (neat)	3500 cm^{-1} (O-H stretch, sharp), 3300–2500 cm^{-1} (O-H stretch, broad, carboxylic acid), 1695 cm^{-1} (C=O stretch, carboxylic acid)	[5]
^1H NMR	δ 7.4 (br s, 2H, OH), 3.44 (t, 1H, $J=5.6$), 2.69 (quintet, 1H, $J=7$), 1.81 (octet, 1H, $J=6$), 1.24 (d, 3H, $J=7$), 0.99 (d, 3H, $J=7$), 0.93 (d, 3H, $J=7$)	[5]

Mass Spectrometry: The mass spectrum of the methyl ester of the related 2-hydroxy-4-methylpentanoic acid is available and can provide insights into potential fragmentation patterns. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[6]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-Hydroxy-2,4-dimethylpentanoic acid** are scarce. However, extensive research on its close analog, 2-hydroxy-4-methylpentanoic acid (HICA), a

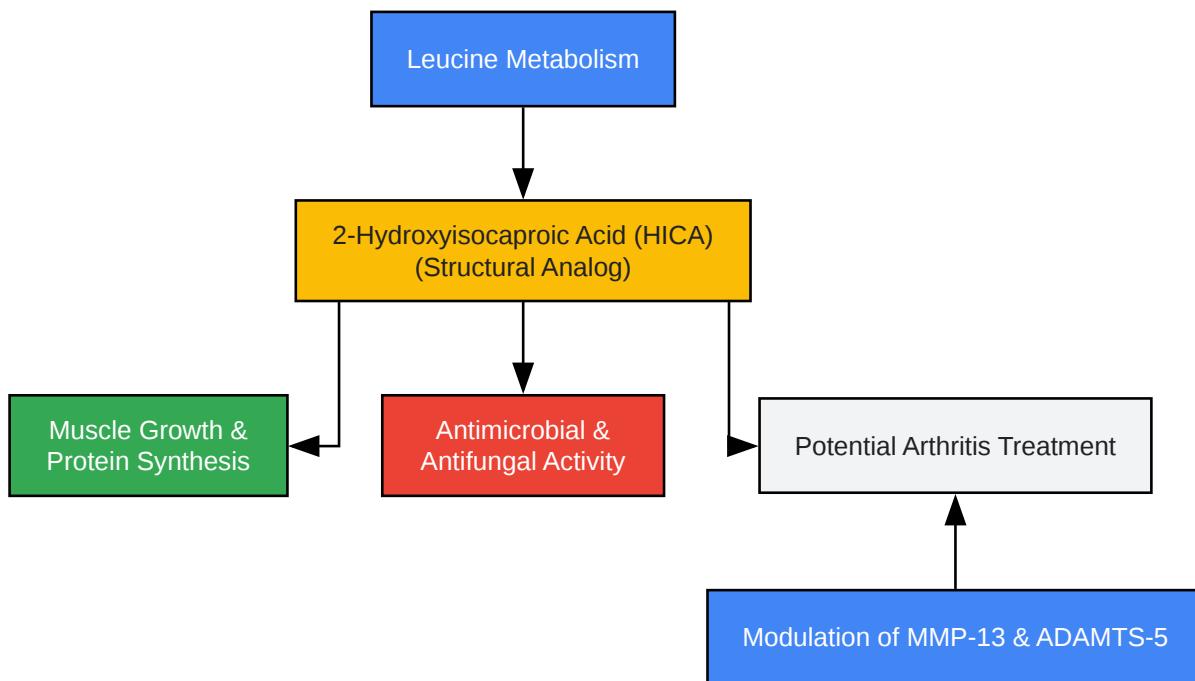
metabolite of the branched-chain amino acid leucine, provides significant insights into its potential biological roles.[\[7\]](#)[\[8\]](#)

4.1. Muscle Metabolism and Growth: HICA is marketed as a supplement for promoting muscle growth.[\[7\]](#) Studies in rats have shown that HICA can increase protein synthesis and muscle mass following a period of atrophy.[\[7\]](#)

4.2. Antimicrobial and Antifungal Activity: HICA has demonstrated notable antimicrobial properties. It is effective against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains of *Pseudomonas aeruginosa*.[\[9\]](#) Furthermore, HICA exhibits fungicidal activity against *Candida* and *Aspergillus* species, suggesting its potential use in treating topical infections.[\[10\]](#)

4.3. Anti-inflammatory and Protease Modulation: Recent research suggests that HICA may have therapeutic potential in treating arthritis. It has been shown to modulate and reduce the activity of key proteases involved in cartilage degradation, specifically matrix metalloproteinase 13 (MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5). This action is described as reversible inhibition, positioning HICA as an enzyme modulator.

4.4. Metabolic Pathways: As a derivative of leucine, HICA is involved in amino acid metabolism. [\[7\]](#) The conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine has been studied in chicks, revealing a stereospecific pathway involving different enzymes for the D- and L-isomers.[\[11\]](#) This suggests that similar enzymatic pathways may be involved in the metabolism of **2-Hydroxy-2,4-dimethylpentanoic acid**.



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